1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene
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Overview
Description
1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene is an organic compound with the molecular formula C₉H₁₀ClNO₂S It is characterized by the presence of a chloro group, a nitro group, and a propan-2-ylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene typically involves the nitration of 1-chloro-2-(propan-2-ylsulfanyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the chloro and sulfanyl groups can undergo substitution and oxidation reactions, respectively. These reactions can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-3-nitrobenzene: Lacks the propan-2-ylsulfanyl group, making it less versatile in certain chemical reactions.
2-Chloro-5-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Chloro-2-(propan-2-ylsulfanyl)benzene:
Uniqueness: 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-nitro-2-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKHRTSIOMWDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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